molecular formula C27H25N3 B2598076 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-84-9

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2598076
CAS RN: 901245-84-9
M. Wt: 391.518
InChI Key: MPJOVWYTWGLGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and connectivity of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy can be used to study these properties .

Scientific Research Applications

Photoreceptor Enhancement

The compound’s structural features make it a promising candidate for improving photoreceptor sensitivity. Researchers have investigated its use in optoelectronic devices, particularly in conjunction with titanium dioxide (TiO₂) layers. The addition of a TiO₂ layer has been shown to enhance photosensitivity in photoreceptors .

MDM2/XIAP Inhibition

In the realm of cancer research, scientists have discovered that this compound acts as a potent dual inhibitor of MDM2 (murine double minute 2) and XIAP (X-linked inhibitor of apoptosis protein). These proteins play crucial roles in cell survival and apoptosis regulation. By inhibiting both MDM2 and XIAP, this compound shows promise as a potential anticancer agent .

Natural Product Precursor

The tetrahydroquinoline (THQ) moiety found in this compound is present in various natural products. These natural products exhibit a wide range of biological activities. Additionally, the THQ scaffold serves as an important precursor for synthesizing more complex molecules with potential bio-utilities .

Crystal Engineering and Intermolecular Interactions

The crystal structures of derivatives related to this compound have been studied. These structures are stabilized by intermolecular interactions such as O–H⋯N, O–H⋯O, C–H⋯N hydrogen bonds, and C–H⋯π interactions. Understanding these interactions contributes to crystal engineering and the design of functional materials .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or proteins and the biochemical processes it affects .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-5-20-9-13-25-23(15-20)27-24(16-28-25)26(21-10-6-17(2)7-11-21)29-30(27)22-12-8-18(3)19(4)14-22/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJOVWYTWGLGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.